S1PR1 Binding Affinity and Subtype Selectivity vs. Structural Analogs 6a and 6f
In a head‑to‑head competitive binding assay against [³²P]S1P using recombinant human S1PR1–5, compound 6h (S1PR1 Radioligand 1) demonstrated an IC₅₀ of 8.7 ± 3.9 nM for S1PR1, with IC₅₀ > 1 000 nM for all other subtypes (S1PR2–5) [1]. In contrast, the closely related analog 6a (IC₅₀ = 8.6 ± 0.9 nM) displayed only 46‑fold selectivity over S1PR5 (IC₅₀ = 392 ± 23 nM), and analog 6f—despite being the most potent compound in the series (IC₅₀ = 1.0 ± 0.1 nM)—showed only 7.4‑fold selectivity over S1PR5 (IC₅₀ = 7.4 ± 6.9 nM) [1].
| Evidence Dimension | S1PR1 binding affinity and S1PR5 selectivity |
|---|---|
| Target Compound Data | 6h: S1PR1 IC₅₀ = 8.7 ± 3.9 nM; S1PR5 IC₅₀ > 1 000 nM |
| Comparator Or Baseline | 6a: S1PR1 IC₅₀ = 8.6 ± 0.9 nM; S1PR5 IC₅₀ = 392 ± 23 nM | 6f: S1PR1 IC₅₀ = 1.0 ± 0.1 nM; S1PR5 IC₅₀ = 7.4 ± 6.9 nM |
| Quantified Difference | 6h: >1 000‑fold S1PR1‑over‑S1PR5 selectivity vs. 6a: ~46‑fold; vs. 6f: ~7.4‑fold. 6h shows 8.7‑fold lower S1PR1 potency than 6f but >135‑fold greater S1PR5 selectivity. |
| Conditions | [³²P]S1P competitive binding assay, recombinant human S1PR1–5, ≥3 independent experiments in duplicate |
Why This Matters
For PET quantification, S1PR5 off‑target binding would introduce a non‑S1PR1 signal component; the >1 000‑fold selectivity of 6h ensures that measured brain uptake reflects S1PR1 expression rather than cross‑reactivity with other S1P receptor subtypes.
- [1] Qiu L, Jiang H, Zhang C, Wang J, Yu Y, Zhao H, Huang T, Perlmutter J, Gropler RJ, Tu Z. Discovery of a Promising Fluorine‑18 Positron Emission Tomography Radiotracer for Imaging Sphingosine‑1‑Phosphate Receptor 1 in the Brain. J Med Chem. 2023;66(7):4671‑4688. doi:10.1021/acs.jmedchem.2c01752 View Source
